molecular formula C18H15ClN4O3 B11305168 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B11305168
M. Wt: 370.8 g/mol
InChI Key: HOMXAPZSHWQEGK-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination to yield 4-chlorobenzohydrazide. The subsequent steps involve cyclization and condensation reactions to form the triazine ring and the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazine ring to other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and the presence of the triazine ring. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C18H15ClN4O3/c1-26-15-4-2-3-14(9-15)21-17(24)11-23-18(25)22-16(10-20-23)12-5-7-13(19)8-6-12/h2-10H,11H2,1H3,(H,21,24)

InChI Key

HOMXAPZSHWQEGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)N=C(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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